molecular formula C10H15NO2 B098788 2,4-Dimethoxyphenethylamine CAS No. 15806-29-8

2,4-Dimethoxyphenethylamine

Cat. No.: B098788
CAS No.: 15806-29-8
M. Wt: 181.23 g/mol
InChI Key: YDTQAPOROITHCN-UHFFFAOYSA-N
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Description

2,4-Dimethoxyphenethylamine is a useful research compound. Its molecular formula is C10H15NO2 and its molecular weight is 181.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

2,4-Dimethoxyphenethylamine, also known as 2C-B, primarily targets the 5-hydroxytryptamine receptor 2C (5-HT2C) and the 5-hydroxytryptamine receptor 2A (5-HT2A) . These receptors are part of the serotonin receptor family and play a crucial role in the neurotransmission of serotonin, a neurotransmitter that regulates mood, appetite, and sleep .

Mode of Action

2C-B acts as a partial agonist at the 5-HT2C and 5-HT2A receptors This activation can lead to changes in the transmission of serotonin signals, which can alter various physiological and psychological processes .

Biochemical Pathways

The primary metabolic pathways of 2C-B involve oxidative deamination and demethylation . Oxidative deamination results in the formation of 2-(4-bromo-2,5-dimethoxyphenyl)-ethanol (BDMPE) and 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA). Further metabolism of BDMPE and BDMPAA may occur by demethylation .

Pharmacokinetics

It is known that the onset of action is approximately20-40 minutes when taken orally, and the elimination half-life is 2.48 ± 3.20 hours . The duration of action is 4-12 hours depending on the route of administration .

Result of Action

The activation of the 5-HT2C and 5-HT2A receptors by 2C-B leads to an increase in dopamine but a decrease in 3,4-dihydroxyphenylacetic acid (DOPAC) in the nucleus accumbens . This can result in various effects, including changes in mood, perception, and behavior .

Action Environment

The effects of 2C-B can be influenced by various environmental factors. For instance, using 2C-B in a calm, quiet, and relaxed environment could lead to a pleasant experience, while being in a noisy, crowded place may result in a less enjoyable or even distressing experience . The substance is generally consumed orally or nasally, and the dosage range is listed as 12–24 mg .

Properties

IUPAC Name

2-(2,4-dimethoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-12-9-4-3-8(5-6-11)10(7-9)13-2/h3-4,7H,5-6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDTQAPOROITHCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CCN)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20329129
Record name 2,4-DIMETHOXYPHENETHYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20329129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15806-29-8
Record name 2,4-DIMETHOXYPHENETHYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20329129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,4-dimethoxyphenyl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The ethylene compound in 500 ml of tetrahydrofuran was added to 36.7 g of lithium aluminum hydride in 500 ml of ether. After a reflux period of 1.5 hours, the mixture was combined with 184 ml of 1N sodium hydroxide solution. The resulting cake was separated by filtration and washed with 200 ml of hot tetrahydrofuran. The ethereal extracts and mother liquors were stripped. The residual oil was taken into chloroform, dried and stripped to give 94.9 g of 2,4-dimethoxyphenethylamine as an oil.
Quantity
0 (± 1) mol
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reactant
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36.7 g
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500 mL
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Name
Quantity
500 mL
Type
solvent
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Quantity
184 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main finding of the research paper "Photocyclization of N-Chloroacetyl-2-methoxy- and 2,4-dimethoxyphenethylamines to 4-Azabicyclo[5.3.1]undeca-9-ene-3,8-diones"?

A1: The research demonstrates the successful photocyclization of N-chloroacetyl-2,4-dimethoxyphenethylamine to form a specific bicyclic compound, 4-Azabicyclo[5.3.1]undeca-9-ene-3,8-dione, using UV irradiation. [] This highlights the potential of using photochemical reactions to synthesize complex molecular structures from relatively simple starting materials like 2,4-dimethoxyphenethylamine derivatives.

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